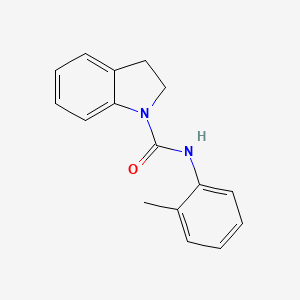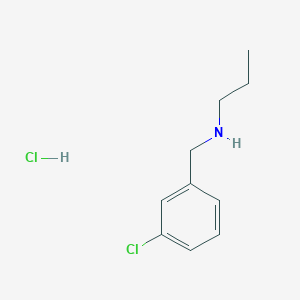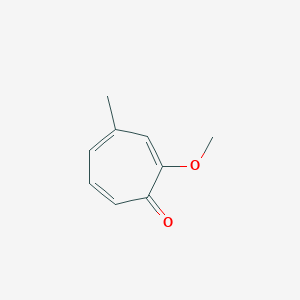
Clostomicin A
概要
説明
Clostomicin A is a member of the clostomicin family of antibiotics, which were first isolated from the culture broth of the bacterium Micromonospora echinospora . These compounds are known for their potent activity against Gram-positive bacteria, including anaerobes . This compound, in particular, has garnered attention due to its unique structure and significant biological activity.
準備方法
Clostomicin A is produced by the fermentation of Micromonospora echinospora subsp. armeniaca strain KMR-593T . The bacterium is cultured in an organic agar medium at 27°C for two weeks . The isolation process involves extracting the compound from the culture broth, followed by purification using various chromatographic techniques . Industrial production methods for this compound are similar to those used for other antibiotics, involving large-scale fermentation and subsequent purification.
化学反応の分析
Clostomicin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Clostomicin A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of macrolide antibiotics . In biology, this compound is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, it has potential therapeutic applications for treating infections caused by Gram-positive bacteria, including Clostridium difficile . Additionally, this compound is used in the pharmaceutical industry for the development of new antibiotics and as a reference standard in quality control .
作用機序
Clostomicin A exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . The compound binds to the “switch regions” of the RNA polymerase, blocking the movement of the DNA:RNA clamp, which is essential for the initiation of transcription . This mechanism is similar to that of other antibiotics in the tiacumicin family, such as fidaxomicin .
類似化合物との比較
Clostomicin A is structurally similar to other antibiotics in the tiacumicin family, including fidaxomicin, lipiarmycin, and tiacumicin B . These compounds share an 18-membered macrolactone core with various substituents that confer different biological activities . This compound is unique in its specific substitution pattern, which contributes to its distinct antibacterial properties . Compared to fidaxomicin, this compound has a different glycosidic linkage, which affects its binding affinity and spectrum of activity .
特性
IUPAC Name |
[6-[[(3Z,5E,9E,13E,15E)-12-[3,5-dihydroxy-6,6-dimethyl-4-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)40(59)43(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-50-41(60)44(70-47(62)24(3)4)46(61)52(10,11)72-50/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHICDMNVHVXOH-HSFUDZDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74Cl2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106008-69-9 | |
| Record name | Clostomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106008699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)
![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)


![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)


![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)





